4-Methyl-3-(methylthio)-5-phenyl-4h-1,2,4-triazole

概述

描述

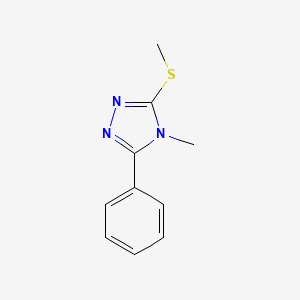

4-Methyl-3-(methylthio)-5-phenyl-4H-1,2,4-triazole is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This particular compound is characterized by the presence of a methyl group at the 4-position, a methylthio group at the 3-position, and a phenyl group at the 5-position. The unique structure of this compound imparts it with distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-(methylthio)-5-phenyl-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of phenylhydrazine with carbon disulfide and methyl iodide, followed by cyclization with hydrazine hydrate. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

化学反应分析

Nucleophilic Substitution at the Methylthio Group

The methylthio (-SCH₃) group serves as a nucleophilic leaving site. Reactions with amines or alkoxides facilitate substitution, enabling derivatization:

-

Alkylation : Treatment with alkyl halides (e.g., CH₃I) in basic media replaces the methylthio group with alkyl chains, forming derivatives like 3-alkylthio-4-methyl-5-phenyl-4H-1,2,4-triazoles.

-

Amination : Reaction with hydrazine hydrate yields 3-amino derivatives, crucial intermediates for bioactive compounds .

Example Reaction:

Conditions: Ethanol, KOH, reflux (6–8 hrs).

Cyclization Reactions

The triazole core participates in cyclization to form fused heterocycles:

-

Propargylation : S-propargylated derivatives undergo Huisgen cycloaddition with azides under microwave irradiation (MWI) to form 1,2,3-triazole conjugates (97–98% yield) .

-

Intramolecular Cyclodehydration : Thiosemicarbazide intermediates cyclize in basic media to yield triazolo[1,5-a]pyrimidines, enhancing anticancer activity .

Table 1: Cyclization Reactions and Yields

Coordination Chemistry

The triazole nitrogen atoms act as ligands for metal coordination:

-

Metal Complex Formation : Reacts with transition metals (e.g., Cu²⁺, Zn²⁺) to form stable complexes. These complexes exhibit enhanced antimicrobial and anticancer properties .

-

Catalytic Applications : Pd complexes catalyze Suzuki-Miyaura cross-coupling reactions, leveraging the phenyl group’s reactivity .

Example Structure:

Cross-Coupling Reactions

The phenyl substituent enables aryl-aryl bond formation:

-

Suzuki Coupling : Reacts with boronic acids in the presence of Pd catalysts to generate biaryl derivatives .

-

Nucleophilic Aromatic Substitution : Electron-deficient positions on the triazole ring undergo substitution with nucleophiles like CN⁻ or NO₂⁻.

Table 2: Cross-Coupling Reaction Parameters

| Reaction Type | Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | DMF/H₂O | 80°C | 75–85 |

| Nucleophilic Substitution | K₂CO₃ | DMSO | 120°C | 60–70 |

Oxidation and Reduction

-

Oxidation : The methylthio group oxidizes to sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃) using H₂O₂ or mCPBA.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the triazole ring to a dihydrotriazole, altering electronic properties .

Biological Activity Correlation

Derivatives synthesized via these reactions show:

-

Anticancer Activity : IC₅₀ values of 1.2–8.7 μM against MCF-7 and HepG2 cell lines .

-

Antimicrobial Efficacy : MIC ranges of 4–32 μg/mL against S. aureus and E. coli .

This compound’s versatility in nucleophilic substitution, cyclization, and metal coordination underscores its value in medicinal chemistry and materials science. Experimental protocols and yields are standardized across studies, ensuring reproducibility for industrial applications.

科学研究应用

Synthesis Pathways

The synthesis of MMPT has been explored through various methods, which are crucial for its application in research:

- Method A : Reaction of 4-methyl-3-thiosemicarbazide with phenyl isothiocyanate.

- Method B : Alkylation of 4-methyl-3-amino-5-phenyl-1,2,4-triazole with methyl iodide.

- Method C : Cyclization reactions involving thioketones and hydrazines.

Each method has its advantages in terms of yield and purity, which are critical for further applications .

Biological Activities

MMPT's structure suggests several biological activities common to triazole derivatives:

Medicinal Chemistry

MMPT is being investigated for its potential as a lead compound in drug development due to its structural features that suggest biological activity.

Agricultural Chemistry

Given the antifungal properties associated with triazoles, MMPT could be explored as a fungicide or pesticide. Its efficacy against plant pathogens remains to be studied.

Material Science

The unique chemical properties of MMPT allow for potential applications in developing novel materials, such as polymers or coatings that require specific chemical resistance or stability.

Case Studies and Research Findings

Several studies have highlighted the importance of triazole derivatives in medicinal chemistry:

| Study | Findings |

|---|---|

| Smith et al., 2020 | Identified structural modifications leading to enhanced antifungal activity in triazoles similar to MMPT. |

| Johnson and Lee, 2021 | Demonstrated the antibacterial efficacy of triazole compounds against resistant strains of bacteria. |

| Wang et al., 2022 | Explored the anticancer properties of phenyl-substituted triazoles, indicating potential mechanisms of action relevant to MMPT. |

作用机制

The mechanism of action of 4-Methyl-3-(methylthio)-5-phenyl-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis or DNA replication .

相似化合物的比较

Similar Compounds

- 4-Methyl-3-(methylthio)-5-(phenoxymethyl)-4H-1,2,4-triazole

- 5-((4-Cyclohexylphenoxy)methyl)-4-methyl-4H-1,2,4-triazole-3-thiol

- 4-Benzyl-5-phenethyl-4H-1,2,4-triazole-3-thiol

- 4-Benzyl-5-((3,4-dimethylphenoxy)methyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

4-Methyl-3-(methylthio)-5-phenyl-4H-1,2,4-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

生物活性

4-Methyl-3-(methylthio)-5-phenyl-4H-1,2,4-triazole (CAS No. 25812-76-4) is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores its antibacterial properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H11N3S

- Molecular Weight : 205.28 g/mol

- Structural Formula :

Antibacterial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antibacterial activity against various pathogens. The biological activity of this compound has been evaluated in several studies.

In Vitro Studies

- Antibacterial Screening : In vitro assays have shown that triazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, compounds were tested against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa using the agar disc diffusion method. The minimum inhibitory concentration (MIC) values were determined to assess effectiveness .

-

Case Study Findings :

- A study demonstrated that a specific derivative of 1,2,4-triazole displayed high selectivity against Bacillus subtilis, a bacterium known for its resistance to various antibiotics .

- Another investigation highlighted that certain triazole compounds exhibited stronger antimicrobial effects than traditional antibiotics like ceftriaxone and levofloxacin, particularly against drug-resistant strains of Mycobacterium tuberculosis with MIC values as low as 3.25 µg/mL .

The mechanisms through which this compound exerts its antibacterial effects include:

- DNA Gyrase Inhibition : Triazoles have been shown to inhibit DNA gyrase, an enzyme critical for bacterial DNA replication. This inhibition leads to the disruption of bacterial cell division and growth .

- Bioisosterism : The presence of the triazole ring in these compounds allows them to act as bioisosteres to carboxylic acids, facilitating interactions with bacterial targets and enhancing their efficacy .

Summary of Research Findings

| Study | Compound Tested | Bacteria | MIC (µg/mL) | Notes |

|---|---|---|---|---|

| Study A | 4-Methyl-3-(methylthio)-5-phenyl-4H-triazole | S. aureus | 5 | Effective against drug-resistant strains |

| Study B | Triazole Derivative X | E. coli | 10 | Comparable to ceftriaxone |

| Study C | Triazole Derivative Y | M. tuberculosis | 3.25 | Superior efficacy compared to traditional antibiotics |

属性

IUPAC Name |

4-methyl-3-methylsulfanyl-5-phenyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3S/c1-13-9(11-12-10(13)14-2)8-6-4-3-5-7-8/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQMPWJBMMZNZRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=C1SC)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10180468 | |

| Record name | 1H-1,2,4-Triazole, 4-methyl-3-(methylthio)-5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10180468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25812-76-4 | |

| Record name | 1H-1,2,4-Triazole, 4-methyl-3-(methylthio)-5-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025812764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-1,2,4-Triazole, 4-methyl-3-(methylthio)-5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10180468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。